4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride
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Overview
Description
“4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” is a synthetic organic compound that belongs to the benzoxazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” typically involves multi-step organic reactions. Common starting materials include substituted anilines and nitrobenzenes. The key steps may involve:
- Nitration reactions to introduce nitro groups.
- Cyclization reactions to form the benzoxazinone ring.
- Alkylation reactions to introduce the diethylaminoethyl group.
- Hydrochloride salt formation to enhance solubility and stability.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to optimize reaction rates.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The diethylaminoethyl group may enhance its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzoxazin-3-one derivatives: Compounds with similar core structures but different substituents.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.
Aminoethyl derivatives: Compounds with aminoethyl groups attached to various core structures.
Uniqueness
“4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
57462-67-6 |
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Molecular Formula |
C15H22ClN3O4 |
Molecular Weight |
343.80 g/mol |
IUPAC Name |
diethyl-[2-(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H21N3O4.ClH/c1-4-16(5-2)8-9-17-13-10-12(18(20)21)6-7-14(13)22-11(3)15(17)19;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H |
InChI Key |
XYLUMUDIJHWKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=C(C=CC(=C2)[N+](=O)[O-])OC(C1=O)C.[Cl-] |
Origin of Product |
United States |
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